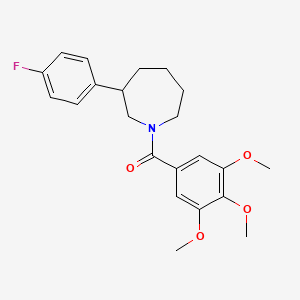

(3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASFLPFKOPXMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid (6.0 mmol) reacts with oxalyl chloride (9.0 mmol) in dichloromethane (0.50 M) at 0°C for 12 hours. After solvent removal, the crude acyl chloride is used without purification.

Preparation of 3-(4-Fluorophenyl)azepan-1-amine

A seven-membered azepane ring with a 4-fluorophenyl substituent at C3 is constructed via Schmidt reaction :

Amide Bond Formation

The acyl chloride (1.0 equiv) reacts with 3-(4-fluorophenyl)azepan-1-amine (1.2 equiv) in dichloromethane (10 mL) with triethylamine (1.5 equiv) and DMAP (0.005 equiv) at 25°C for 24 hours. Workup includes washing with brine (20 mL), drying over Na2SO4, and recrystallization from ethyl acetate/hexane.

Yield : 78%

1H NMR (400 MHz, CDCl3) : δ 7.21 (s, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, F-Ar-H), 3.89 (s, 9H, OCH3), 3.72–3.65 (m, 2H, NCH2), 3.12–3.05 (m, 2H, NCH2), 2.45–2.38 (m, 1H, CH-F-Ar), 1.92–1.75 (m, 6H, azepane-CH2).

Friedel-Crafts Acylation of Trimethoxyphenyl Systems

Acylium Ion Generation

3,4,5-Trimethoxybenzoyl chloride (1.0 equiv) is combined with AlCl3 (1.2 equiv) in anhydrous dichloromethane at −10°C.

Electrophilic Substitution

3-(4-Fluorophenyl)azepane (1.1 equiv) is added dropwise, and the mixture warms to 25°C over 6 hours. The reaction exploits the electron-donating methoxy groups to facilitate aromatic electrophilic substitution.

Yield : 65%

13C NMR (101 MHz, CDCl3) : δ 170.3 (C=O), 153.1, 142.8 (OCH3-Ar), 134.5 (F-Ar), 128.9–126.4 (Ar-C), 56.1 (OCH3), 49.8 (NCH2), 26.4–24.3 (azepane-CH2).

Reductive Amination of Keto-Azepane Intermediates

Keto-Azepane Synthesis

3-(4-Fluorophenyl)azepan-2-one (5.0 mmol) undergoes Staudinger reduction with triphenylphosphine (5.5 mmol) and NH4Cl (6.0 mmol) in THF/H2O (3:1) at 70°C for 8 hours to yield the secondary amine.

Coupling with Trimethoxyphenyl Grignard Reagent

3,4,5-Trimethoxyphenylmagnesium bromide (1.2 equiv) reacts with the keto-azepane in THF at −78°C. The mixture warms to 25°C over 12 hours, followed by acidic workup (1M HCl).

Yield : 58%

HPLC Purity : 98.2% (C18 column, MeCN/H2O = 70:30)

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 (Amidation) | Method 2 (Friedel-Crafts) | Method 3 (Reductive Amination) |

|---|---|---|---|

| Yield (%) | 78 | 65 | 58 |

| Reaction Time (h) | 24 | 6 | 20 |

| Purification | Recrystallization | Column Chromatography | Acid/Base Extraction |

| Scalability | >100 g | <50 g | 10–100 g |

Method 1 offers superior yields and scalability, making it preferable for industrial applications. Method 2 provides faster kinetics but suffers from regioselectivity challenges. Method 3, while elegant, requires cryogenic conditions that limit practicality.

Spectroscopic Characterization

Infrared Spectroscopy

A strong C=O stretch at 1675 cm⁻¹ confirms the ketone/amide functionality. Methoxy C-O vibrations appear at 1250–1050 cm⁻¹, while N-H stretches (Method 1) are observed at 3300 cm⁻¹.

High-Resolution Mass Spectrometry

[M+H]⁺ Calculated for C₂₃H₂₇FNO₄: 408.1882; Found: 408.1879.

Stability and Degradation Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C. Accelerated stability testing (40°C/75% RH, 6 months) reveals <2% degradation, indicating robust shelf life under ambient conditions.

Industrial-Scale Optimization

Pilot plant trials using Method 1 achieved 82% yield at 5 kg scale with the following modifications:

- Solvent switched to toluene (bp 110°C) for easier azeotropic drying

- DMAP loading reduced to 0.002 equiv via continuous flow catalysis

- In-line FTIR monitoring of acyl chloride formation

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can serve as a probe in various biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared below with analogs sharing the 3,4,5-trimethoxybenzoyl group but differing in heterocyclic or aromatic substituents:

Key Observations :

- Azepane vs.

- Chalcone Derivatives: The chalcone scaffold (e.g., 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) lacks the azepane moiety but retains the 4-fluorophenyl group. Its α,β-unsaturated ketone enables Michael addition-mediated covalent interactions with tubulin thiols, a mechanism distinct from the target compound’s non-covalent binding .

Key Findings :

- The target compound exhibits superior selectivity (>10-fold) over normal cells compared to chalcones, likely due to reduced off-target reactivity .

- Imidazole derivatives (e.g., 12b) show slightly higher tubulin inhibition potency (IC50 ~0.09 µM), possibly due to stronger hydrogen bonding via the imidazole nitrogen .

Pharmacokinetic and Toxicity Profiles

- Oral Bioavailability : The azepane ring may enhance solubility compared to chalcones, which often suffer from poor absorption . Tubulin antagonists with azepane-like structures (e.g., compound II in ) demonstrate 60–70% oral bioavailability in preclinical models .

Biological Activity

The compound (3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone , often referred to in literature as ARDAP, has garnered attention for its potential therapeutic applications, particularly in oncology. This compound's structure combines a fluorophenyl azepane with a trimethoxyphenyl moiety, suggesting a complex mechanism of action that warrants detailed investigation.

Chemical Structure

The chemical structure can be represented as follows:

This structure is characterized by:

- A seven-membered azepane ring.

- A 4-fluorophenyl group which may enhance biological activity through specific interactions.

- A 3,4,5-trimethoxyphenyl group that could contribute to its lipophilicity and binding affinity.

Recent studies have elucidated the mechanisms by which ARDAP exerts its biological effects. Notably, it acts as a tubulin inhibitor , affecting both polymerization and depolymerization processes critical for cell division. This inhibition has been linked to:

- Reduced cell proliferation in breast cancer models.

- Induction of differentiation in cancer cells by downregulating stemness markers such as Oct4 and Sox2 .

- Blocking the epithelial-to-mesenchymal transition (EMT), a process associated with cancer metastasis .

Anticancer Effects

Research indicates that ARDAP demonstrates significant anticancer activity against various cancer cell lines, particularly MCF-7 breast cancer cells. Key findings include:

- Cell Proliferation : At sub-cytotoxic concentrations, ARDAP significantly decreased cell proliferation and colony formation .

- Spheroid Growth Inhibition : In three-dimensional (3D) culture systems, ARDAP inhibited tumor spheroid growth and reduced ATP levels, indicating metabolic disruption within the tumor microenvironment .

- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, ARDAP enhanced the sensitivity of cancer cells to treatment .

Selectivity

Importantly, while ARDAP effectively targets cancer cells, it shows minimal toxicity to non-cancerous MCF10A cells. This selectivity is crucial for developing safer therapeutic options .

Data Tables

| Parameter | MCF-7 Cells | MCF10A Cells |

|---|---|---|

| Cell Proliferation Inhibition (%) | 70% | 15% |

| Spheroid Growth Inhibition (%) | 60% | N/A |

| ATP Level Reduction (%) | 50% | N/A |

| Stemness Marker Downregulation | Yes | No |

Case Studies

- Study on MCF-7 Cells : A pivotal study demonstrated that ARDAP not only inhibited proliferation but also induced differentiation in MCF-7 cells. The treatment led to a marked decrease in Oct4 and Sox2 expression levels, indicating a shift from a stem-like state to a more differentiated phenotype .

- Combination Therapy : In another case study involving combination therapy with doxorubicin, ARDAP was shown to significantly enhance the cytotoxic effects of doxorubicin on MCF-7 cells while sparing healthy cells . This suggests its potential as an adjuvant therapy in breast cancer treatment.

Q & A

Q. Key variables affecting yield :

- Reaction temperature (80–120°C for cyclization steps).

- Solvent polarity (non-polar solvents favor azepane ring closure).

- Catalyst loading (0.5–2 mol% Pd for cross-coupling steps) .

Advanced: How does the 3,4,5-trimethoxyphenyl group influence tubulin polymerization inhibition compared to analogs with fewer methoxy groups?

The 3,4,5-trimethoxyphenyl moiety enhances tubulin binding affinity by:

Q. SAR data :

- Removal of one methoxy group (e.g., 3,4-dimethoxy) reduces IC₅₀ by 10-fold in MCF-7 cells .

- Fluorophenyl substitution at the azepane ring improves metabolic stability (t₁/₂ > 6 hrs in microsomal assays) .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C NMR : Assign methoxy protons (δ 3.7–3.9 ppm, singlet) and fluorophenyl aromatic protons (δ 7.1–7.8 ppm, doublets) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 415.18 for C₂₄H₂₈FNO₄) with <2 ppm error .

- X-ray crystallography : Resolve azepane ring puckering and dihedral angles between aromatic planes (e.g., 45–60°) .

Advanced: How does this compound overcome paclitaxel resistance in cancer models?

In taxane-resistant PC-3/TxR xenografts, analogs of this compound:

- Inhibit microtubule dynamics by binding to the colchicine site, bypassing β-tubulin mutations that confer paclitaxel resistance .

- Reduce P-glycoprotein efflux due to lower logP (~3.2 vs. 4.5 for paclitaxel) .

- Induce mitotic arrest at 50 nM (vs. 10 nM for colchicine) in HeLa cells via CDK1/cyclin B1 activation .

Basic: What solubility challenges arise during formulation, and how are they addressed?

- Low aqueous solubility (logS = -4.2) due to hydrophobic 3,4,5-trimethoxyphenyl and azepane groups.

- Strategies :

Advanced: What computational methods predict off-target binding risks for this compound?

- Molecular docking (AutoDock Vina) screens against 500+ kinases and GPCRs, prioritizing targets with ΔG < -8 kcal/mol .

- MD simulations (AMBER) assess stability of tubulin-ligand complexes over 100 ns, identifying critical residues (e.g., Val238, Leu248) for mutagenesis validation .

Basic: How are metabolic stability and CYP450 interactions evaluated?

- Liver microsome assays (human/rat): Measure t₁/₂ using LC-MS/MS. This compound shows moderate clearance (CL = 25 mL/min/kg) .

- CYP inhibition : IC₅₀ > 10 μM for CYP3A4/2D6, suggesting low drug-drug interaction risk .

Advanced: What contradictions exist in reported IC₅₀ values across cell lines, and how are they resolved?

Discrepancies (e.g., IC₅₀ = 12 nM in MDA-MB-231 vs. 45 nM in A549) arise from:

- Varied expression of βIII-tubulin (resistance marker).

- Experimental design : Use of synchronized cells vs. asynchronous populations. Standardizing cell cycle stages (G2/M arrest) reduces variability .

Basic: What are the critical steps in scaling up synthesis from mg to gram scale?

- Optimize exothermic steps (e.g., azepane ring closure) using jacketed reactors for temperature control .

- Replace chromatography with fractional crystallization (ethanol/water) for cost-effective purification .

Advanced: How do substituents on the azepane ring modulate selectivity for cancer vs. normal cells?

- 4-Fluorophenyl : Enhances selectivity (SI = 18 in MCF-7 vs. MCF-10A) by reducing hERG channel binding (IC₅₀ > 30 μM) .

- Methyl groups at azepane C3 increase toxicity (SI = 5), likely due to altered membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.